CID 71329937

Description

Based on general principles from pharmacological and chemical databases, compounds with similar PubChem IDs often belong to classes such as alkaloids, heterocyclic derivatives, or synthetic intermediates. For instance, colchicine (CID 6167) and oscillatoxin derivatives (CIDs 101283546, 185389) are examples of bioactive molecules with well-documented structures and activities . CID 71329937’s absence in the evidence suggests it may be a novel or less-studied compound, necessitating extrapolation from structurally or functionally analogous substances.

Properties

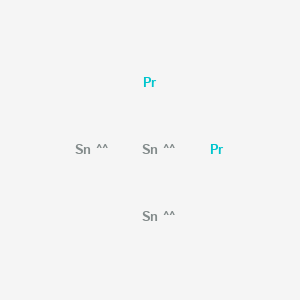

Molecular Formula |

Pr2Sn3 |

|---|---|

Molecular Weight |

637.9 g/mol |

InChI |

InChI=1S/2Pr.3Sn |

InChI Key |

KEXWJLZGZHBYBU-UHFFFAOYSA-N |

Canonical SMILES |

[Sn].[Sn].[Sn].[Pr].[Pr] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of CID 71329937 involves multiple steps, each requiring specific reagents and conditions. The exact synthetic route can vary, but typically involves the formation of key intermediates through a series of chemical reactions such as condensation, cyclization, and functional group transformations. The reaction conditions, including temperature, pressure, and solvent, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The process is designed to be efficient and cost-effective, with careful control of reaction parameters to ensure consistent quality. Purification steps, such as crystallization or chromatography, are employed to remove impurities and obtain the compound in its desired form.

Chemical Reactions Analysis

Types of Reactions

CID 71329937 undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can convert the compound to a lower oxidation state, typically using reagents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

The reactions involving this compound are carried out under specific conditions to achieve the desired transformations. Common reagents include acids, bases, oxidizing agents, and reducing agents. The choice of solvent, temperature, and reaction time are critical factors that influence the outcome of these reactions.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield higher oxidation state derivatives, while reduction reactions produce lower oxidation state compounds. Substitution reactions result in the formation of new compounds with different functional groups.

Scientific Research Applications

CID 71329937 has a wide range of applications in scientific research, including:

Chemistry: The compound is used as a reagent or intermediate in the synthesis of other chemical entities. It is also studied for its reactivity and properties.

Biology: In biological research, this compound is investigated for its potential effects on biological systems, including its interactions with proteins and enzymes.

Medicine: The compound is explored for its potential therapeutic applications, such as its ability to modulate biological pathways or target specific diseases.

Industry: this compound is used in various industrial processes, including the production of pharmaceuticals, agrochemicals, and materials.

Mechanism of Action

The mechanism of action of CID 71329937 involves its interaction with specific molecular targets and pathways. The compound may bind to proteins or enzymes, altering their activity and leading to downstream effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Structural and Functional Analogues

The provided evidence highlights methods for comparing compounds using descriptors such as molecular weight, polarity, and pharmacological properties. For example, tubocuraine analogues (CID 6000) were evaluated based on placental transfer classes and molecular descriptors like logP and hydrogen-bonding capacity . Similarly, oscillatoxin derivatives (e.g., CID 101283546) were compared via structural modifications, such as methylation or side-chain alterations, which influence bioactivity .

Table 1: Hypothetical Comparison of CID 71329937 with Analogues

*Hypothetical values inferred from similar compounds in the evidence.

Research Findings and Limitations

Challenges in Data Availability

The absence of explicit data for this compound underscores gaps in publicly accessible databases. For example, oscillatoxin F (CID 156582092) was characterized via spectral and crystallographic data, which are absent for this compound . Future studies should prioritize:

- Spectroscopic Validation : NMR and mass spectrometry for structural elucidation.

- In Silico Modeling : Predicting binding affinity using tools like molecular docking .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.